![molecular formula C18H19ClN4O B2867449 4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 850193-71-4](/img/structure/B2867449.png)
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives like the given compound often includes a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for certain biological activities . The specific molecular structure of the given compound is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives like the given compound are diverse and depend on the specific conditions and reactants used . A specific chemical reaction for the given compound is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives like the given compound can vary widely. For example, a similar compound was found to have a melting point of over 300°C . The specific physical and chemical properties of the given compound are not available in the retrieved data.科学的研究の応用
Synthesis and Antimicrobial Activity
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine derivatives are synthesized for their potential in antimicrobial and anticancer applications. A notable study synthesized a series of compounds evaluated for in vitro antimicrobial and anticancer activity, revealing that certain derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016). Another study focused on synthesizing linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which showed good inhibitory activity against tested organisms, indicating its antimicrobial potential (Sanjeeva Reddy, C., Vani Devi, M., Sunitha, M., & Nagaraj, A., 2010).
Anticonvulsant Activity
The anticonvulsant effect of 3-amino- and 5-aminopyrazoles derivatives, including a 4-chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole, was studied. It was found that 3-aminopyrazoles exert a strong anticonvulsant effect, significantly effective in the Maximal Electroshock Seizure (MES) test, indicating their potential as anticonvulsant agents (Lankau, H.-J., Menzer, M., Rostock, A., Arnold, T., Rundfeldt, C., & Unverferth, K., 1999).
Synthesis for Parkinson's Disease Imaging
One study synthesized the compound HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound's synthesis involved a series of reactions, highlighting its application in neurodegenerative disease research (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).
Cancer Treatment
In the context of cancer treatment, derivatives of this compound were synthesized to evaluate their potential as anticancer agents. Some compounds showed higher activity than standard drugs, offering a promising direction for developing new anticancer therapies (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).
作用機序
Target of Action
The primary target of the compound “4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is currently unknown. The compound belongs to the pyrazolo[1,5-a]pyrimidine class of molecules, which have been studied for their potential biological activities . .
Mode of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (cdk2) . If this compound shares a similar mechanism, it may interact with its target enzyme to inhibit its activity, leading to downstream effects on cellular processes.
Biochemical Pathways
Without specific studies on this compound, it’s challenging to definitively state which biochemical pathways it affects. If it does inhibit cdk2 like some of its related compounds, it could impact cell cycle regulation, as cdk2 plays a crucial role in cell cycle progression .
Result of Action
If it does act as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation .
Safety and Hazards
The safety and hazards associated with pyrazole derivatives like the given compound can depend on various factors, including the specific compound and its concentration. For example, a similar compound was found to have a confirmed non-toxic AchE inhibitory effect . The specific safety and hazards of the given compound are not available in the retrieved data.
将来の方向性
The future directions for research on pyrazole derivatives like the given compound could include further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards . This could lead to the development of new drugs with diverse therapeutic activities .
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWSVFECONCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2867366.png)
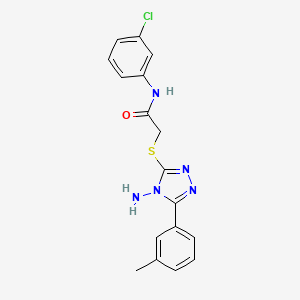

![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)
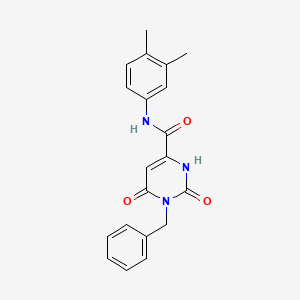
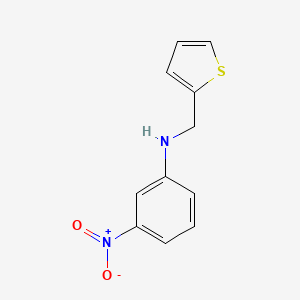

![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)
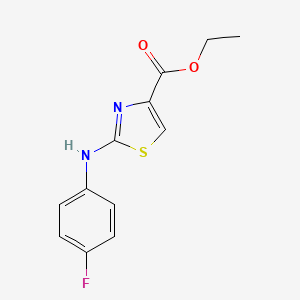
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)
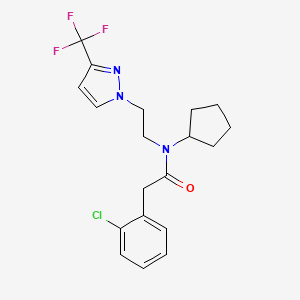
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)
![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)
![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)